tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate
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Overview
Description
tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a cyanobenzylamino group, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.
Introduction of the cyanobenzylamino group: This step involves the nucleophilic substitution of the tert-butyl cyclohexylcarbamate with 3-cyanobenzyl chloride in the presence of a base such as potassium carbonate.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the cyanobenzylamino group.
Substitution: Nucleophilic substitution reactions can be performed to replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving amine and carbamate functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-(3-aminobenzylamino)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(3-nitrobenzylamino)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(3-methylbenzylamino)cyclohexylcarbamate**
Uniqueness
tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate is unique due to the presence of the cyanobenzylamino group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[4-[(3-cyanophenyl)methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-17-9-7-16(8-10-17)21-13-15-6-4-5-14(11-15)12-20/h4-6,11,16-17,21H,7-10,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDOKNWCBLNDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135490 |
Source
|
Record name | 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-01-5 |
Source
|
Record name | 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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